![molecular formula C13H13ClN2O B14668832 Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride CAS No. 51590-59-1](/img/structure/B14668832.png)
Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride is a type of pyridinium salt. Pyridinium salts are known for their diverse structures and significant roles in various natural products and bioactive pharmaceuticals . These compounds are characterized by the presence of a pyridinium cation, which is the conjugate acid of pyridine .
準備方法
Synthetic Routes and Reaction Conditions
Pyridinium salts can be synthesized through several methods. One common method involves treating pyridine with acids . Another method is the Kröhnke pyridine synthesis, which involves the reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . This reaction typically occurs under mild conditions and can produce highly functionalized pyridines .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale synthesis using similar methods to those used in laboratory settings. The choice of method depends on the desired functional groups and the specific application of the compound .
化学反応の分析
Types of Reactions
Pyridinium salts undergo various types of chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form pyridine N-oxides.
Reduction: These compounds can be reduced to form dihydropyridines.
Substitution: Pyridinium salts can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce dihydropyridines .
科学的研究の応用
Pyridinium salts have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Employed in gene delivery and as antimicrobial agents.
Medicine: Investigated for their potential as anti-cancer, anti-malarial, and anti-cholinesterase inhibitors.
Industry: Utilized in materials science and as components in ionic liquids.
作用機序
The mechanism of action of pyridinium salts involves their interaction with molecular targets and pathways. For example, as antimicrobial agents, they disrupt microbial cell membranes, leading to cell death . In gene delivery, they facilitate the transport of genetic material into cells by forming complexes with DNA .
類似化合物との比較
Pyridinium salts can be compared with other similar compounds, such as:
Picolines: Substituted pyridines with methyl groups.
Lutidines: Pyridines with two methyl groups.
Collidines: Pyridines with three methyl groups.
These compounds share similar structures but differ in their functional groups and specific applications. Pyridinium salts are unique due to their versatility and wide range of applications in various fields .
特性
CAS番号 |
51590-59-1 |
|---|---|
分子式 |
C13H13ClN2O |
分子量 |
248.71 g/mol |
IUPAC名 |
N-methyl-N-phenylpyridin-1-ium-1-carboxamide;chloride |
InChI |
InChI=1S/C13H13N2O.ClH/c1-14(12-8-4-2-5-9-12)13(16)15-10-6-3-7-11-15;/h2-11H,1H3;1H/q+1;/p-1 |
InChIキー |
REYCQBUURRHTTO-UHFFFAOYSA-M |
正規SMILES |
CN(C1=CC=CC=C1)C(=O)[N+]2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


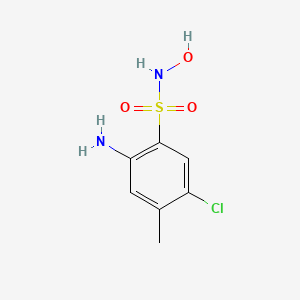
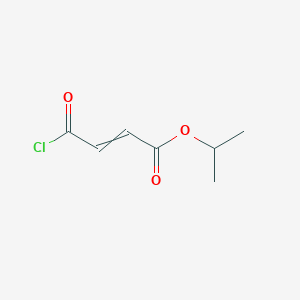



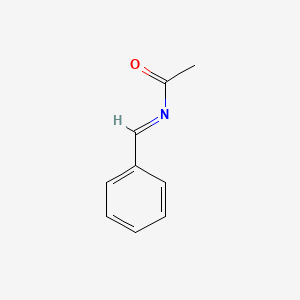
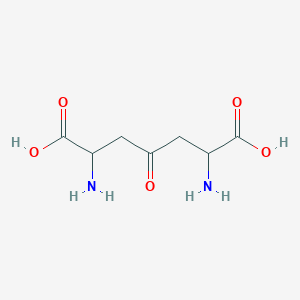
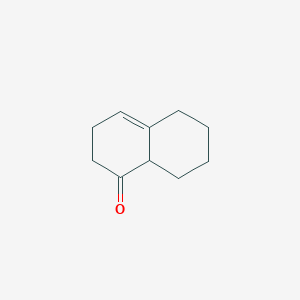
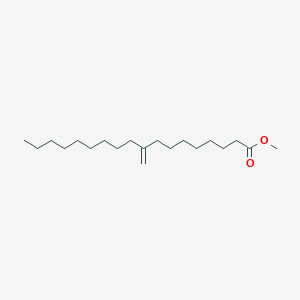
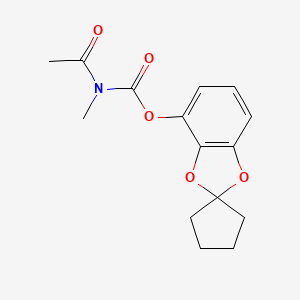
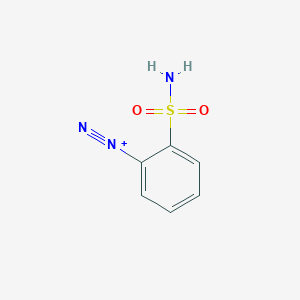
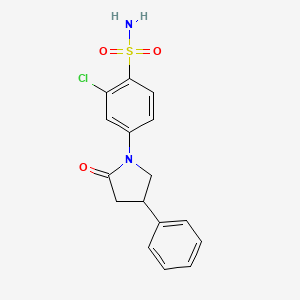
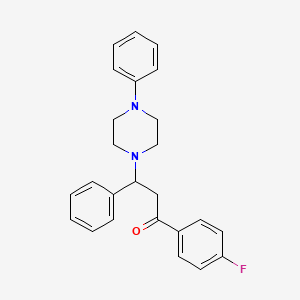
![Thieno[2,3-b]furan](/img/structure/B14668842.png)
